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Compound of Interest

Compound Name: Acridine homodimer

Cat. No.: B149146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acridine Homodimer
Acridine homodimer is a high-affinity fluorescent dye specifically used for the staining of

nucleic acids. As a member of the acridine family of compounds, it exhibits a strong preference

for binding to DNA, particularly in regions rich in adenine and thymine (AT).[1][2][3] Upon

binding to DNA, acridine homodimer emits a distinct blue-green fluorescence, making it a

valuable tool for visualizing chromosomes and nuclear architecture in fluorescence microscopy.

[1] Its dimeric structure contributes to its high binding affinity. This document provides detailed

application notes and protocols for the use of acridine homodimer in fluorescence

microscopy, with comparative data and illustrative workflows to guide researchers in its

effective application.

Data Presentation
Quantitative Properties of Acridine Homodimer
The following table summarizes the key quantitative properties of acridine homodimer.
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Property Value References

Excitation Maximum (Ex) 431 nm [2]

Emission Maximum (Em) 498 nm [2]

Molecular Weight (MW) 685.69 g/mol [2]

Fluorescence Emission Color Green [2]

Cellular Permeability Impermeant [2]

Binding Specificity AT-rich regions of DNA [1][3]

Comparative Spectral Properties: Acridine Homodimer
vs. Acridine Orange
To provide context within the acridine dye family, this table compares the spectral properties of

acridine homodimer with the well-characterized acridine orange.

Fluorescent
Dye

Excitation
(nm)

Emission (nm)
Target
Molecule(s)

Emission
Color

Acridine

Homodimer
431 498 dsDNA (AT-rich) Green

Acridine Orange
500 (bound to

dsDNA)
526 dsDNA Green

460 (bound to

ssDNA/RNA)
650 ssDNA, RNA Red-Orange

Mechanism of Action and Applications
Acridine homodimer functions as a DNA intercalator, inserting itself between the base pairs of

the DNA double helix. This intercalation is particularly strong in AT-rich regions.[1][3] The

fluorescence of the dye is significantly enhanced upon binding to DNA. Due to its

impermeability to the membranes of live cells, acridine homodimer is primarily used for

staining fixed and permeabilized cells.[2]
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The primary application of acridine homodimer is in chromosome banding, where its

preference for AT-rich regions allows for the visualization of specific banding patterns (Q-

banding), aiding in cytogenetic analysis.[1][3]

Experimental Protocols
General Protocol for Staining Fixed Cells with Acridine
Homodimer
This protocol provides a general guideline for using acridine homodimer to stain the nuclei of

fixed cells. Optimization may be required depending on the cell type and experimental

conditions.

Materials:

Acridine Homodimer stock solution (e.g., 1 mg/mL in DMSO or water)

Phosphate-Buffered Saline (PBS)

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

Mounting medium

Glass slides and coverslips

Procedure:

Cell Preparation: Grow cells on glass coverslips.

Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15

minutes at room temperature.

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room

temperature to permeabilize the cell membranes.
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Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

Staining: Dilute the acridine homodimer stock solution to a final concentration of 1-5 µg/mL

in PBS. Incubate the cells with the staining solution for 15-30 minutes at room temperature,

protected from light.

Washing: Wash the stained cells three times with PBS for 5 minutes each to remove

unbound dye.

Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

Imaging: Visualize the stained cells using a fluorescence microscope with filter sets

appropriate for the excitation and emission wavelengths of acridine homodimer (Ex/Em:

~431/498 nm).

Detailed Protocol: Acridine Orange/Ethidium Bromide
(AO/EB) Staining for Cell Viability
As a comparative and well-established protocol within the acridine family, the following details

the use of Acridine Orange (in conjunction with Ethidium Bromide) for distinguishing between

live, apoptotic, and necrotic cells.

Materials:

Acridine Orange (AO) stock solution (1 mg/mL in water)

Ethidium Bromide (EB) stock solution (1 mg/mL in water)

AO/EB staining solution (prepare fresh by mixing 1 µL of AO stock and 1 µL of EB stock in 1

mL of PBS)

Cell suspension

PBS

Procedure:

Cell Harvesting: Harvest cells and wash once with PBS.
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Cell Resuspension: Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 cells/mL.

Staining: Add 2 µL of the AO/EB staining solution to 20 µL of the cell suspension and mix

gently.

Incubation: Incubate for 5-10 minutes at room temperature, protected from light.

Imaging: Place 10 µL of the stained cell suspension on a microscope slide and cover with a

coverslip. Immediately observe under a fluorescence microscope using a blue filter.

Expected Observations:

Live cells: Uniform green nucleus with intact structure.

Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.

Late apoptotic cells: Orange-to-red nucleus with condensed and fragmented chromatin.

Necrotic cells: Uniformly orange-to-red nucleus with intact structure.
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General Workflow for Acridine Homodimer Staining

Cell Seeding on Coverslips

Fixation (e.g., 4% PFA)

Permeabilization (e.g., 0.1% Triton X-100)

Staining with Acridine Homodimer

Washing to Remove Excess Dye

Mounting on Microscope Slide

Fluorescence Microscopy Imaging

Click to download full resolution via product page

Caption: General workflow for staining fixed cells with Acridine Homodimer.
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Acridine Homodimer Binding to DNA

Acridine Homodimer DNA Double Helix Fluorescence

Acridine
Homodimer AT-rich RegionIntercalation Green Fluorescence

(498 nm)
Emission

Click to download full resolution via product page

Caption: Acridine Homodimer intercalates into AT-rich regions of DNA, leading to green

fluorescence.

Mechanism of Acridine Orange Differential Fluorescence

Double-Stranded DNA Single-Stranded RNA/DNA

Acridine Orange

Intercalation
(Monomeric)

Binds to

Electrostatic Binding
(Aggregation)

Binds to

Green Fluorescence
(~525 nm)

Red-Orange Fluorescence
(~650 nm)

Click to download full resolution via product page

Caption: Differential fluorescence mechanism of Acridine Orange based on nucleic acid

binding.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b149146?utm_src=pdf-body-img
https://www.benchchem.com/product/b149146?utm_src=pdf-body
https://www.benchchem.com/product/b149146?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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